molecular formula C7H15NO B12982181 (2S,6S)-2,6-dimethylpiperidin-4-ol

(2S,6S)-2,6-dimethylpiperidin-4-ol

Cat. No.: B12982181
M. Wt: 129.20 g/mol
InChI Key: IEMVEYRBXJCBBQ-WDSKDSINSA-N
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Description

(2S,6S)-2,6-dimethylpiperidin-4-ol is a chiral compound that belongs to the class of piperidines Piperidines are six-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6S)-2,6-dimethylpiperidin-4-ol can be achieved through several methods. One common approach involves the asymmetric hydrogenation of dehydroamino acids using chiral catalysts. For example, the asymmetric hydrogenation of dehydroamino acid derivatives using [Rh(I)(COD)-(S,S) or -(R,R)-Et-DuPHOS)] + OTf- as a catalyst can produce optically active, protected amino acid derivatives with high enantiomeric excess .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale asymmetric hydrogenation processes. These methods are optimized for high yield and purity, ensuring that the compound meets the stringent requirements for pharmaceutical and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2S,6S)-2,6-dimethylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the piperidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines or thiols are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

(2S,6S)-2,6-dimethylpiperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,6S)-2,6-dimethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as a ligand for certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S,6S)-2,6-dimethylpiperidin-4-ol is unique due to its specific stereochemistry and the presence of both methyl and hydroxyl groups on the piperidine ring. This combination of features makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

(2S,6S)-2,6-dimethylpiperidin-4-ol

InChI

InChI=1S/C7H15NO/c1-5-3-7(9)4-6(2)8-5/h5-9H,3-4H2,1-2H3/t5-,6-/m0/s1

InChI Key

IEMVEYRBXJCBBQ-WDSKDSINSA-N

Isomeric SMILES

C[C@H]1CC(C[C@@H](N1)C)O

Canonical SMILES

CC1CC(CC(N1)C)O

Origin of Product

United States

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